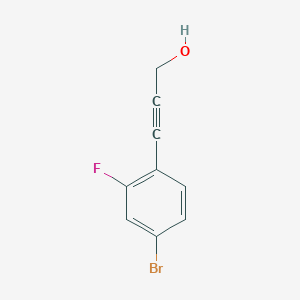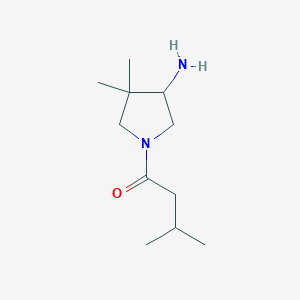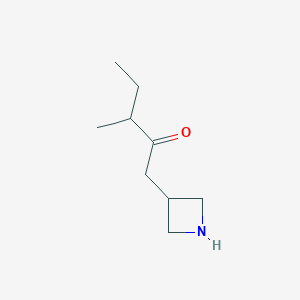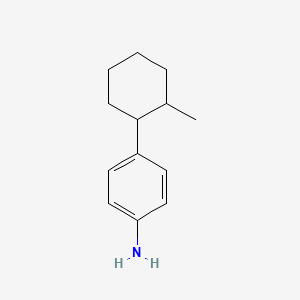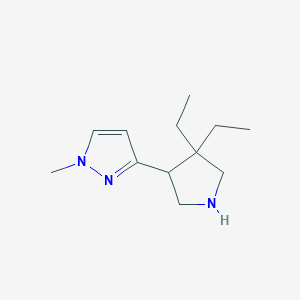
3-(4,4-Diethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4-Diethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a diethylpyrrolidinyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Diethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole typically involves the reaction of 4,4-diethylpyrrolidine with 1-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, facilitating the nucleophilic attack on the pyrrolidine ring. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization, distillation, or chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,4-Diethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyrrolidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of reduced pyrazole derivatives. Substitution reactions result in various substituted pyrazoles or pyrrolidines.
Aplicaciones Científicas De Investigación
3-(4,4-Diethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(4,4-Diethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole
- 3-(4,4-Diethylpyrrolidin-3-yl)-1H-indole
- ®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Uniqueness
3-(4,4-Diethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is unique due to its specific diethylpyrrolidinyl substitution, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications, offering specific advantages in terms of reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C12H21N3 |
|---|---|
Peso molecular |
207.32 g/mol |
Nombre IUPAC |
3-(4,4-diethylpyrrolidin-3-yl)-1-methylpyrazole |
InChI |
InChI=1S/C12H21N3/c1-4-12(5-2)9-13-8-10(12)11-6-7-15(3)14-11/h6-7,10,13H,4-5,8-9H2,1-3H3 |
Clave InChI |
ZTUIRTVIDGZORZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CNCC1C2=NN(C=C2)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene](/img/structure/B13204972.png)
![3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13204974.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-3-methylbutan-1-one](/img/structure/B13204979.png)
![4'-(Propan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13204980.png)
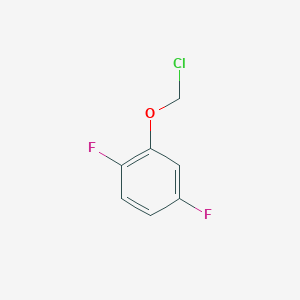
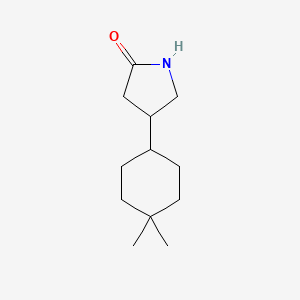
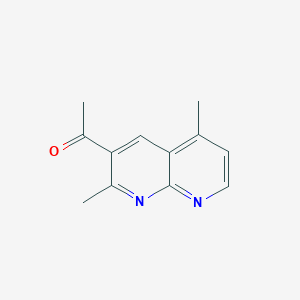
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid](/img/structure/B13205004.png)
![1-[(3-Methoxycyclobutyl)methyl]piperazine](/img/structure/B13205006.png)
![3-[1-(Aminomethyl)cyclopropyl]-2,5-dimethyloxolan-3-ol](/img/structure/B13205009.png)
